5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring and a prop-2-ynoxyphenyl group
Preparation Methods
The synthesis of 5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common synthetic route includes the reaction of a diazinane derivative with a prop-2-ynoxyphenyl compound under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazinane ring.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynoxyphenyl group, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include:
1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound has a similar diazinane ring but different substituents, leading to distinct chemical and biological properties.
5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one: This compound has a thiazol-4-one ring instead of a diazinane ring, resulting in different reactivity and applications
Properties
IUPAC Name |
5-[(3-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-2-6-19-10-5-3-4-9(7-10)8-11-12(17)15-14(20)16-13(11)18/h1,3-5,7-8H,6H2,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSMIJWPAJMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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